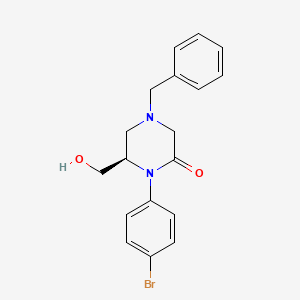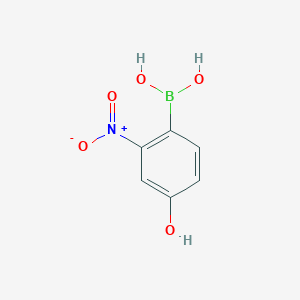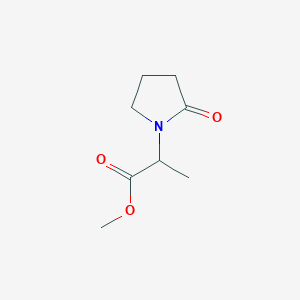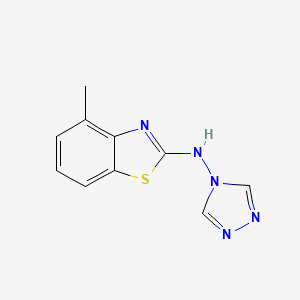
(R)-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one is a synthetic organic compound that belongs to the piperazine family. Compounds in this family are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl and bromophenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group can be introduced via reduction reactions using reagents like sodium borohydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromophenyl group can undergo reduction to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology
- Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
- Explored as a lead compound in drug discovery for various therapeutic areas.
Industry
- Potential applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one would depend on its specific biological activity. Generally, compounds in the piperazine family can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperazine: Known for its stimulant properties.
1-(4-Bromophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
6-Hydroxymethylpiperazine: Investigated for its role in enhancing the solubility and bioavailability of drugs.
Uniqueness
®-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
Número CAS |
797037-85-5 |
|---|---|
Fórmula molecular |
C18H19BrN2O2 |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
(6R)-4-benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one |
InChI |
InChI=1S/C18H19BrN2O2/c19-15-6-8-16(9-7-15)21-17(13-22)11-20(12-18(21)23)10-14-4-2-1-3-5-14/h1-9,17,22H,10-13H2/t17-/m1/s1 |
Clave InChI |
BAUSTOTVQBBTEM-QGZVFWFLSA-N |
SMILES isomérico |
C1[C@@H](N(C(=O)CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br)CO |
SMILES canónico |
C1C(N(C(=O)CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)




![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one](/img/structure/B13411685.png)


![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)


